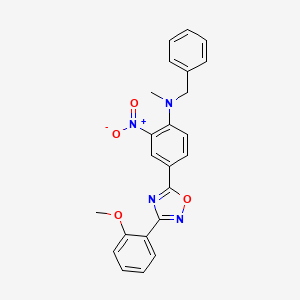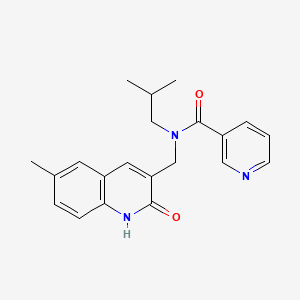
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide, also known as Honokiol, is a natural compound found in the bark of the Magnolia tree. It has been used in traditional Chinese medicine for centuries due to its various medicinal properties. In recent years, Honokiol has gained attention from the scientific community for its potential therapeutic applications in treating various diseases.
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide is not fully understood, but it is believed to work by targeting various signaling pathways in the body, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide has been shown to inhibit the activation of these pathways, which may contribute to its anti-inflammatory and anticancer effects.
Biochemical and Physiological Effects
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide has been shown to have various biochemical and physiological effects on the body. It has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in treating various diseases. It has also been shown to have neuroprotective effects, which may be beneficial in treating neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide has several advantages for lab experiments. It is a natural compound, which makes it easier to obtain and use in experiments. It also has low toxicity, which makes it safe to use in experiments. However, one limitation of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide. One area of research is in developing new methods for synthesizing N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide, which may make it easier to obtain and use in experiments. Another area of research is in identifying new therapeutic applications for N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide, particularly in treating neurological disorders and cardiovascular diseases. Additionally, research on the mechanisms of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide may lead to the development of new drugs that target similar pathways in the body.
Méthodes De Synthèse
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide can be synthesized using a variety of methods, including extraction from the bark of Magnolia trees, chemical synthesis, and microbial synthesis. The most commonly used method is the extraction from the bark of Magnolia trees, which involves using solvents to extract the compound from the bark.
Applications De Recherche Scientifique
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide has been extensively studied for its potential therapeutic applications in treating various diseases, including cancer, neurological disorders, and cardiovascular diseases. In cancer research, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutylnicotinamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in treating neurological disorders and cardiovascular diseases.
Propriétés
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14(2)12-24(21(26)16-5-4-8-22-11-16)13-18-10-17-9-15(3)6-7-19(17)23-20(18)25/h4-11,14H,12-13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFKMWMDGLCBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC(C)C)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

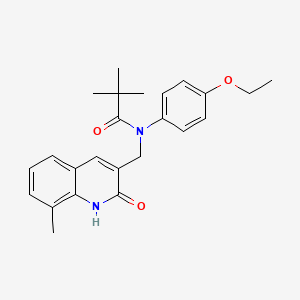

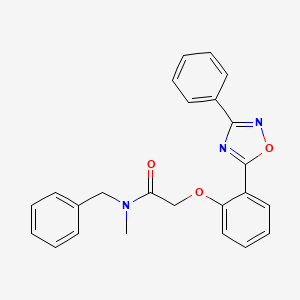


![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7689275.png)
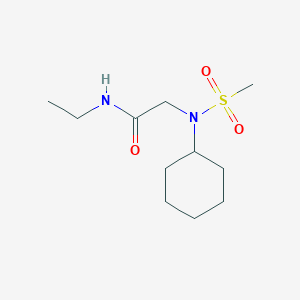
![3-(dimethylsulfamoyl)-4-methoxy-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B7689285.png)
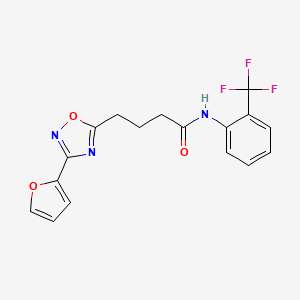
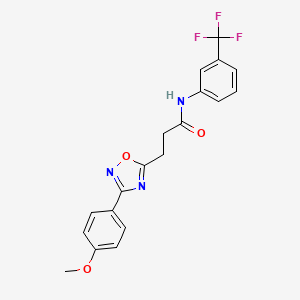
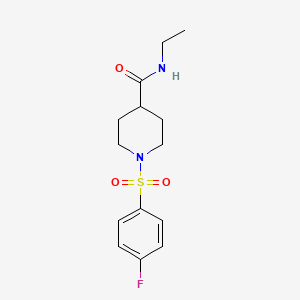

![1-(4-ethoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B7689338.png)
